Tinidazole-d5

Descripción

BenchChem offers high-quality Tinidazole-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tinidazole-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

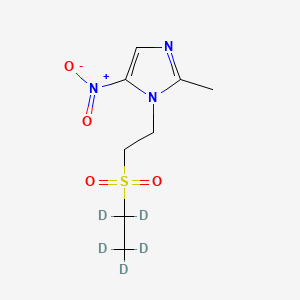

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-5-nitro-1-[2-(1,1,2,2,2-pentadeuterioethylsulfonyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLSLZFTEKNLFI-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])S(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Tinidazole-d5 and its primary use in research

An In-depth Technical Guide on the Core Applications of Tinidazole-d5 in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tinidazole-d5, a deuterated analog of the antiprotozoal and antibacterial agent Tinidazole. Its primary application in research is as a stable isotope-labeled internal standard for the accurate quantification of Tinidazole in biological matrices using mass spectrometry. This guide details its properties, its pivotal role in pharmacokinetic and bioequivalence studies, and provides exemplar experimental protocols for its use.

Introduction to Tinidazole-d5

Tinidazole-d5 is a synthetic, isotopically labeled form of Tinidazole where five hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Tinidazole but has a higher molecular weight. This key difference allows for its differentiation from the unlabeled drug in mass spectrometric analysis, making it an ideal internal standard.

The parent drug, Tinidazole, is a 5-nitroimidazole derivative used in the treatment of various protozoal and anaerobic bacterial infections. Accurate measurement of Tinidazole concentrations in biological fluids is crucial for pharmacokinetic analysis, dose optimization, and bioequivalence studies.

Physicochemical Properties

The fundamental properties of Tinidazole and its deuterated analog are summarized below.

| Property | Tinidazole | Tinidazole-d5 |

| Chemical Formula | C₈H₁₃N₃O₄S | C₈H₈D₅N₃O₄S |

| Molecular Weight | 247.27 g/mol | ~252.30 g/mol |

| CAS Number | 19387-91-8 | 1216767-04-2 |

| Appearance | Pale yellow crystalline powder | Not specified, typically similar to parent compound |

| Solubility | Sparingly soluble in water, soluble in acetone and methylene chloride | Not specified, expected to be similar to Tinidazole |

Primary Use in Research: Internal Standard in Bioanalysis

The primary and most critical use of Tinidazole-d5 in a research setting is as an internal standard (IS) for the quantification of Tinidazole in biological samples, such as plasma, serum, and urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for several reasons:

-

Correction for Matrix Effects: Biological matrices can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. As Tinidazole-d5 has nearly identical physicochemical properties to Tinidazole, it experiences similar matrix effects, allowing for accurate correction.

-

Correction for Extraction Variability: During sample preparation, there can be variations in the recovery of the analyte. Since the internal standard is added at the beginning of the process, it accounts for these variations.

-

Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, the precision and accuracy of the analytical method are significantly improved.

Bioanalytical Workflow Using Tinidazole-d5

The following diagram illustrates a typical workflow for the quantification of Tinidazole in a biological matrix using Tinidazole-d5 as an internal standard.

Bioanalytical workflow for Tinidazole quantification.

Experimental Protocols

While a specific validated method explicitly detailing the use of Tinidazole-d5 was not found in the public literature, a representative experimental protocol can be constructed based on established methods for Tinidazole and the principles of bioanalysis using stable isotope-labeled internal standards.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting drugs from plasma samples.

-

Aliquoting: Transfer 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of a Tinidazole-d5 working solution (e.g., 1 µg/mL in methanol) to each sample, except for the blank matrix samples.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions

The following table provides the likely mass-to-charge (m/z) transitions for Tinidazole and Tinidazole-d5. The transition for Tinidazole is based on published data[1], while the product ion for Tinidazole-d5 is inferred based on common fragmentation patterns of the parent molecule.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tinidazole | 248.1 | 128.1 | 20 |

| Tinidazole-d5 | 253.1 | 128.1 or 133.1 | 20 |

Note: The optimal collision energy should be determined experimentally for the specific instrument being used.

Signaling Pathways and Logical Relationships

The primary role of Tinidazole-d5 is within the logical framework of quantitative bioanalysis, not in the modulation of biological signaling pathways. The following diagram illustrates the logical relationship between the analyte, the internal standard, and the final quantified concentration.

Logical flow for quantification using an internal standard.

Conclusion

Tinidazole-d5 is an indispensable tool for researchers and drug development professionals involved in the study of Tinidazole. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable data for pharmacokinetic assessments and other quantitative studies. The methodologies outlined in this guide provide a solid foundation for the implementation of robust and accurate analytical methods for Tinidazole quantification.

References

An In-Depth Technical Guide to Tinidazole-d5: Chemical Structure and Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tinidazole-d5, a deuterated analog of the antimicrobial agent Tinidazole. This document details its chemical structure, isotopic labeling, and physical and chemical properties. It also outlines the established mechanism of action of Tinidazole, which is fundamental to understanding the biological activity of its deuterated form. While a specific, detailed experimental protocol for the synthesis of Tinidazole-d5 is not publicly available, this guide infers a probable synthetic route based on established methods for the parent compound and related deuterated molecules. Similarly, specific pharmacokinetic and mass spectrometry data for Tinidazole-d5 are not widely published; therefore, this guide presents data for the non-deuterated Tinidazole as a reference point.

Chemical Structure and Isotopic Labeling

Tinidazole-d5 is a stable isotope-labeled version of Tinidazole, where five hydrogen atoms on the ethylsulfonyl ethyl group have been replaced with deuterium atoms. This specific labeling makes it a valuable internal standard for quantitative analysis of Tinidazole in biological matrices by mass spectrometry.

IUPAC Name: 1-[2-(Ethyl-d5-sulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole

Chemical Formula: C₈H₈D₅N₃O₄S

The deuterium labeling is located on the terminal ethyl group of the ethylsulfonyl ethyl side chain attached to the imidazole ring.

Chemical Structure Visualization

Caption: Chemical structure of Tinidazole-d5 with deuterium atoms (D) indicated.

Physicochemical and Spectrometric Data

The incorporation of deuterium atoms results in a higher molecular weight for Tinidazole-d5 compared to its non-deuterated counterpart. This mass difference is the basis for its use as an internal standard in mass spectrometry-based assays.

| Property | Tinidazole | Tinidazole-d5 |

| Molecular Formula | C₈H₁₃N₃O₄S | C₈H₈D₅N₃O₄S |

| Molecular Weight | 247.27 g/mol | 252.30 g/mol |

| Monoisotopic Mass | 247.0627 g/mol | 252.0941 g/mol |

| HPLC-MS/MS (MRM) | m/z 247.4 → 81.9[1] | Not explicitly found, but expected to be m/z 252.4 → fragments |

Synthesis of Tinidazole-d5: A Proposed Experimental Protocol

A likely approach for the synthesis of Tinidazole-d5 would involve the use of a deuterated ethylating agent, such as ethyl-d5 iodide or a similar deuterated precursor, to introduce the deuterium-labeled ethyl group.

Inferred Synthetic Workflow

The synthesis can be conceptualized in two main stages: preparation of the deuterated ethylating agent and its subsequent reaction with 2-methyl-5-nitroimidazole.

References

An In-depth Technical Guide to the Synthesis and Purification of Tinidazole-d5 for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Tinidazole-d5, an isotopically labeled analog of the antimicrobial agent Tinidazole. This document is intended for laboratory professionals engaged in pharmaceutical research and development, offering detailed experimental protocols and data presentation to facilitate the production of high-purity Tinidazole-d5 for use as an internal standard in pharmacokinetic studies, metabolic research, and other analytical applications.

Introduction

Tinidazole is a 5-nitroimidazole derivative with potent activity against anaerobic bacteria and protozoa.[1] Isotope-labeled compounds, such as Tinidazole-d5, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, enabling precise quantification in complex biological matrices by mass spectrometry. The deuterium-labeled analog serves as an ideal internal standard due to its similar physicochemical properties to the parent drug, with a distinct mass difference. This guide outlines a feasible synthetic route to Tinidazole-d5, focusing on the introduction of the deuterium atoms at the ethylsulfonyl moiety, followed by robust purification and characterization protocols.

Synthesis of Tinidazole-d5

The synthesis of Tinidazole-d5 (2-methyl-5-nitro-1-[2-(1,1,2,2,2-pentadeuterioethylsulfonyl)ethyl]imidazole) involves a multi-step process, beginning with the preparation of a deuterated side-chain precursor, followed by its condensation with 2-methyl-5-nitroimidazole and subsequent oxidation.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a three-stage process:

-

Preparation of the Deuterated Side-Chain Precursor: Synthesis of 2-(ethyl-d5-thio)ethanol.

-

Condensation: Reaction of 2-methyl-5-nitroimidazole with the activated deuterated side-chain.

-

Oxidation: Conversion of the thioether to the corresponding sulfone to yield Tinidazole-d5.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tinidazole-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinidazole-d5 is the deuterium-labeled analog of Tinidazole, an antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.[1][2] As a stable isotope-labeled compound, Tinidazole-d5 serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for the quantification of Tinidazole in biological matrices using mass spectrometry.[3] The substitution of five hydrogen atoms with deuterium on the ethylsulfonyl ethyl side chain results in a molecule with a higher mass but nearly identical chemical properties to the parent drug. This guide provides a comprehensive overview of the physical and chemical properties of Tinidazole-d5, detailed experimental protocols for their determination, and visualizations of its application and synthesis.

Data Presentation: Physical and Chemical Properties

The physical and chemical properties of Tinidazole-d5 are summarized in the tables below. These tables provide a consolidated view of its key characteristics, facilitating easy reference and comparison.

Table 1: General and Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-5-nitro-1-[2-(1,1,2,2,2-pentadeuterioethylsulfonyl)ethyl]imidazole | [4] |

| Synonyms | 1-[2-(Ethyl-d5-sulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole, Bioshik-d5 | [3][5] |

| CAS Number | 1216767-04-2 | [5] |

| Molecular Formula | C₈H₈D₅N₃O₄S | [3][5] |

| Molecular Weight | 252.30 g/mol | [3][4] |

| Monoisotopic Mass | 252.09406081 Da | [4] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Pale Orange to Light Orange Solid | [2] |

| Melting Point | 123 - 125 °C | [2] |

| Boiling Point (Predicted) | 528.45 ± 30.0 °C at 760 Torr | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| pKa (Predicted) | 2.30 ± 0.34 | [2] |

| LogP (Computed) | -0.4 | [4] |

| Topological Polar Surface Area | 106 Ų | [4] |

| Purity (by HPLC) | >95% | [5] |

| Storage Conditions | -20°C Freezer for long-term storage | [2][5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Tinidazole-d5 are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

Determination of Melting Point (Capillary Method)

This protocol is based on the United States Pharmacopeia (USP) general chapter <741>.[5][6][7]

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a capillary tube holder.

-

Sample Preparation: A small amount of finely powdered and dried Tinidazole-d5 is packed into a capillary tube to a height of approximately 3 mm.[5][6]

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is raised at a rate of approximately 1-2 °C per minute.[8]

-

The temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded.[5]

-

The melting range is reported as the interval between the onset and clear points. For highly pure substances, this range is typically narrow.[8]

-

Determination of Solubility (Shake-Flask Method)

This protocol is based on the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies.[4][9]

-

Apparatus: Stoppered flasks or vials, a mechanical shaker or orbital incubator maintained at a constant temperature (e.g., 37 ± 1 °C), and a calibrated pH meter.

-

Procedure:

-

An excess amount of Tinidazole-d5 is added to a series of flasks containing a known volume of the desired solvent (e.g., water, methanol, chloroform).

-

The flasks are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

At various time points, samples are withdrawn from the flasks and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

The concentration of Tinidazole-d5 in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is reported as the mean concentration of the saturated solution.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for determining the purity of a pharmaceutical substance.[10][11]

-

Apparatus: An HPLC system equipped with a pump, an autosampler, a column oven, and a UV or photodiode array (PDA) detector.

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance maximum of Tinidazole (around 310 nm).[12][13]

-

-

Procedure:

-

A standard solution of Tinidazole-d5 of known concentration is prepared in a suitable solvent.

-

The sample solution of Tinidazole-d5 is also prepared.

-

The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

-

Aliquots of the standard and sample solutions are injected into the HPLC system.

-

The resulting chromatograms are recorded. The purity is calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[10]

-

Mandatory Visualizations

Workflow for Quantification of Tinidazole using Tinidazole-d5 as an Internal Standard

The primary application of Tinidazole-d5 is as an internal standard in quantitative bioanalysis. The following diagram illustrates a typical workflow for the determination of Tinidazole in a biological sample (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: Workflow for the quantification of Tinidazole using Tinidazole-d5 as an internal standard.

Generalized Synthesis Pathway of Tinidazole

The synthesis of Tinidazole-d5 follows the same reaction scheme as Tinidazole, with the key difference being the use of a deuterated starting material. The following diagram outlines a common synthetic route.

Caption: Generalized synthesis pathway for Tinidazole-d5.

References

- 1. buchem.com [buchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis, Characterization and Biological Activity of Novel Salt/Molecular Salts of Tinidazole : Oriental Journal of Chemistry [orientjchem.org]

- 4. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 5. thinksrs.com [thinksrs.com]

- 6. scribd.com [scribd.com]

- 7. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. who.int [who.int]

- 10. torontech.com [torontech.com]

- 11. pharmtech.com [pharmtech.com]

- 12. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Isotopic Purity and Stability of Tinidazole-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Tinidazole-d5, a deuterated analog of the antiprotozoal and antibacterial agent Tinidazole. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds in their studies.

Core Concepts: Isotopic Purity and Stability

Isotopic Purity: In the context of deuterated compounds like Tinidazole-d5, isotopic purity refers to the percentage of the compound that is fully deuterated at the intended positions, as well as the distribution of other isotopic species. It is a critical parameter, as high isotopic enrichment is essential for the accuracy and sensitivity of analytical methods that rely on mass differentiation, such as mass spectrometry-based pharmacokinetic studies.

Stability: The stability of a deuterated compound is its ability to resist chemical degradation over time and under various environmental conditions, such as temperature, light, and humidity. Ensuring the stability of Tinidazole-d5 is crucial for its reliable use as an internal standard in quantitative bioanalysis and for maintaining its therapeutic efficacy in potential clinical applications.

Quantitative Data Summary

The following tables summarize the available quantitative data on the isotopic and chemical purity of Tinidazole-d5, as well as its stability under recommended storage conditions.

Table 1: Isotopic and Chemical Purity of Tinidazole-d5

| Parameter | Specification | Method |

| Isotopic Purity | ||

| Isotopic Enrichment | Data not publicly available | Mass Spectrometry |

| Chemical Purity | ||

| Purity by HPLC | ≥90% - >95%[1][2] | High-Performance Liquid Chromatography (HPLC) |

| Molecular Formula | C₈H₈D₅N₃O₄S[1] | - |

| Molecular Weight | 252.30 g/mol [1] | - |

Table 2: Stability and Storage Recommendations for Tinidazole-d5

| Condition | Recommendation | Duration |

| Storage Temperature | 2-8°C[1] or -20°C[2] | Long-term |

| Light Exposure | Protect from light | - |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | - |

Experimental Protocols

Detailed experimental protocols for the analysis of Tinidazole and its deuterated analog are crucial for obtaining reliable and reproducible results. The following sections outline methodologies for assessing purity and stability.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating Tinidazole from its degradation products and impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

-

Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent is typically used. For example, a gradient of 0.01 M phosphate buffer (pH 3.0) and acetonitrile.[3][4]

Assessment of Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the isotopic enrichment of deuterated compounds.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Method: The analysis involves comparing the mass spectra of the deuterated and non-deuterated standards. The relative intensities of the mass peaks corresponding to the fully deuterated species and the species with fewer deuterium atoms are used to calculate the isotopic enrichment.[5][6]

-

Data Analysis: The isotopic distribution is measured and compared to the theoretical distribution for a given level of enrichment.[5]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the positions of the deuterium labels within the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: In the ¹H NMR spectrum of Tinidazole-d5, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.

-

¹³C NMR: The ¹³C NMR spectrum can also provide information about the sites of deuteration, as the carbon atoms attached to deuterium will exhibit a characteristic splitting pattern (C-D coupling) and a shift in their resonance frequency.

Forced Degradation Studies for Stability Assessment

Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[3][4][7]

-

Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.[3][4]

-

Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.[3][4]

-

Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.[3][4]

-

Photolytic Degradation: The drug substance is exposed to UV and visible light.[3][4]

-

Thermal Degradation: The drug substance is subjected to high temperatures.[3][4]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the analysis of Tinidazole-d5.

Caption: Workflow for assessing the purity of Tinidazole-d5.

Caption: Workflow for forced degradation stability testing.

Conclusion

This technical guide has summarized the available information on the isotopic purity and stability of Tinidazole-d5. While data from commercial suppliers provides a good baseline for chemical purity and recommended storage conditions, a comprehensive understanding of its isotopic enrichment and degradation profile requires further detailed experimental investigation. The outlined analytical methodologies provide a framework for researchers to thoroughly characterize Tinidazole-d5 for its intended applications in drug development and clinical research. The use of robust, validated analytical methods is paramount to ensuring the quality and reliability of data generated using this important research tool.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Tinidazole-d5 | CAS 1216767-04-2 | LGC Standards [lgcstandards.com]

- 3. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Guide to the Tinidazole-d5 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth explanation of the Certificate of Analysis (CoA) for Tinidazole-d5, a deuterated analog of the antiprotozoal and antibacterial agent Tinidazole. As a stable isotope-labeled internal standard, the quality and purity of Tinidazole-d5 are paramount for its application in quantitative bioanalytical studies using mass spectrometry. This document decodes the critical data presented in a typical CoA, details the experimental methodologies used for its certification, and visualizes key workflows and concepts to ensure its proper use in a research and development setting.

Understanding the Certificate of Analysis Structure

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. It is a guarantee of quality from the manufacturer to the end-user. The document is logically structured to present identifying information, physical properties, and the results of rigorous analytical testing.

Methodological & Application

Application Note: Quantitative Analysis of Tinidazole in Plasma by LC-MS/MS using Tinidazole-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinidazole is a nitroimidazole antimicrobial agent effective against anaerobic bacteria and protozoa. Accurate quantification of Tinidazole in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and selective quantitative analysis of Tinidazole in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Tinidazole-d5 as the internal standard (IS). The use of a stable isotope-labeled internal standard like Tinidazole-d5 ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Principle of the Method

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of Tinidazole and its deuterated internal standard, Tinidazole-d5. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The MRM transitions for Tinidazole and Tinidazole-d5 are monitored for selective and sensitive quantification.

Experimental Protocols

Materials and Reagents

-

Tinidazole (Reference Standard)

-

Tinidazole-d5 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical column: C18 column (e.g., Phenomenex Gemini C18, 50 mm × 2.0 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

Preparation of Solutions

-

Stock Solution of Tinidazole (1 mg/mL): Accurately weigh and dissolve 10 mg of Tinidazole in 10 mL of methanol.

-

Stock Solution of Tinidazole-d5 (1 mg/mL): Accurately weigh and dissolve 10 mg of Tinidazole-d5 in 10 mL of methanol.

-

Working Standard Solutions of Tinidazole: Prepare working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain concentrations ranging from 20 ng/mL to 10,000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Tinidazole-d5 stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL Tinidazole-d5).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: C18 column (e.g., Phenomenex Gemini C18, 50 mm × 2.0 mm, 5 µm)

-

Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.5 min: 90% B

-

3.6-5.0 min: 10% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Tinidazole: 247.4 → 81.9

-

Tinidazole-d5 (Proposed): 252.4 → 81.9

-

-

Ion Source Temperature: 500 °C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: 9 psi

-

Declustering Potential (DP): 60 V

-

Entrance Potential (EP): 10 V

-

Collision Energy (CE): 35 V

-

Collision Cell Exit Potential (CXP): 10 V

Note: The MRM transition for Tinidazole-d5 is proposed based on the addition of 5 Daltons to the parent mass of Tinidazole, assuming the fragmentation pattern remains similar. This should be confirmed experimentally.

Data Presentation

The following tables summarize the typical validation data for a quantitative bioanalytical method for Tinidazole.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 2 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighing Factor | 1/x² |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ (2) | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC (6) | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC (100) | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC (800) | < 15 | 85 - 115 | < 15 | 85 - 115 |

| (Data presented are typical acceptance criteria for bioanalytical method validation) |

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Tinidazole | Low QC | > 80 | 85 - 115 |

| High QC | > 80 | 85 - 115 | |

| Tinidazole-d5 | Working Conc. | > 80 | 85 - 115 |

| (Data presented are typical acceptance criteria for bioanalytical method validation) |

Mandatory Visualizations

Experimental Workflow

Application Note: High-Performance Liquid Chromatography with UV Detection for the Quantification of Tinidazole Using Tinidazole-d5 as an Internal Standard

ABSTRACT:

This application note presents a detailed protocol for the quantification of tinidazole in pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. To ensure accuracy and precision, Tinidazole-d5 is proposed as an ideal internal standard. While existing literature commonly employs other internal standards like metronidazole or omeprazole for HPLC-UV analysis, the use of a stable isotope-labeled internal standard such as Tinidazole-d5 is the gold standard, particularly for bioanalytical methods, due to its similar physicochemical properties to the analyte, leading to minimized variations from sample preparation and instrument response. This document provides a comprehensive experimental protocol, data presentation guidelines, and visual workflows to aid researchers, scientists, and drug development professionals in the robust analysis of tinidazole.

Introduction

Tinidazole is a synthetic antiprotozoal agent of the nitroimidazole class, widely used in the treatment of infections caused by anaerobic bacteria and protozoa.[1][2][3] Accurate and reliable quantification of tinidazole in pharmaceutical dosage forms and biological matrices is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) with UV detection is a commonly employed analytical technique for this purpose due to its simplicity, specificity, and cost-effectiveness.[1][2][3][4]

The use of an internal standard (IS) is essential in chromatographic analysis to correct for variations in injection volume, sample preparation, and instrument response. An ideal internal standard should be chemically similar to the analyte but well-resolved from it and other components in the sample matrix. Tinidazole-d5, a deuterated analog of tinidazole, serves as an excellent internal standard as it co-elutes very closely with tinidazole, experiences similar ionization suppression or enhancement in mass spectrometry, and behaves almost identically during extraction and chromatography, without interfering with the quantification of the unlabeled drug. Although primarily intended for mass spectrometric detection, its utility in UV detection is predicated on the assumption of identical molar absorptivity with the unlabeled compound.

This application note outlines a validated HPLC-UV method adapted from established protocols for the analysis of tinidazole, incorporating Tinidazole-d5 as the internal standard.

Experimental Protocols

Materials and Reagents

-

Tinidazole reference standard (Purity >99%)

-

Tinidazole-d5 internal standard (Purity >95%)[5]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (HPLC grade)

-

0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended based on published methods:[1][2]

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., Develosil ODS HG-5 RP C18, 5 µm, 15 cm x 4.6 mm i.d.)[1] |

| Mobile Phase | Acetonitrile : 0.05M Phosphate Buffer (pH 2.8) (70:30 v/v)[1] |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 30°C for better reproducibility) |

| Detection Wavelength | 285 nm[1] or 310 nm or 320 nm[4] |

| Internal Standard | Tinidazole-d5 |

Preparation of Solutions

2.3.1. Mobile Phase Preparation:

-

Prepare a 0.05M phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water.

-

Adjust the pH of the buffer to 2.8 using orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a 70:30 (v/v) ratio.

-

Degas the mobile phase by sonication before use.[1]

2.3.2. Standard Stock Solution Preparation:

-

Tinidazole Stock Solution (1000 µg/mL): Accurately weigh 100 mg of tinidazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Tinidazole-d5 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Tinidazole-d5 and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

2.3.3. Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of working standard solutions of tinidazole by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-100 µg/mL).

-

To each calibration standard and quality control (QC) sample, add a fixed amount of the Tinidazole-d5 internal standard stock solution to obtain a final concentration of 10 µg/mL.

Sample Preparation (for Pharmaceutical Dosage Forms)

-

Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

-

Accurately weigh a portion of the powder equivalent to a single dose of tinidazole and transfer it to a suitable volumetric flask.

-

Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.

-

Dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute an aliquot of the filtered solution with the mobile phase to a concentration within the calibration range, adding the internal standard to the same final concentration as in the calibration standards.

Data Presentation

The following tables summarize the expected quantitative data based on typical HPLC-UV method validation for tinidazole.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2 |

| Theoretical Plates (N) | N > 2000 |

| Resolution (Rs) | Rs > 2 (between analyte and nearest interfering peak) |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% |

Table 2: Method Validation Parameters

| Parameter | Typical Results |

| Linearity Range | 30-70 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.09 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.27 µg/mL[1] |

| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 2% |

| Accuracy (% Recovery) | 98-102%[1] |

| Retention Time (RT) of Tinidazole | ~2.92 min[2] |

| Retention Time (RT) of Internal Standard | ~2.92 min (expected for Tinidazole-d5) |

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in this application note.

References

- 1. ijarmps.org [ijarmps.org]

- 2. hakon-art.com [hakon-art.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Validated HPLC method for the determination of tinidazole in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tinidazole-d5 | CAS 1216767-04-2 | LGC Standards [lgcstandards.com]

Application Notes and Protocols for the Use of Tinidazole-d5 in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinidazole is a nitroimidazole antimicrobial agent used in the treatment of protozoal and anaerobic bacterial infections. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. Tinidazole-d5, a stable isotope-labeled analog of Tinidazole, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard (IS) for the sensitive and accurate quantification of Tinidazole in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms results in a mass shift, allowing for its differentiation from the unlabeled drug without significantly altering its chemical properties. This ensures that Tinidazole-d5 co-elutes with Tinidazole and experiences similar ionization efficiency and matrix effects, leading to reliable and reproducible quantification.

Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a phenomenon known as the kinetic isotope effect (KIE).[1][2][3] This effect can result in a slower rate of metabolism for the deuterated compound at positions susceptible to enzymatic cleavage.[1][3][4] Consequently, comparative studies of Tinidazole and Tinidazole-d5 can provide insights into the metabolic pathways and the rate-limiting steps of Tinidazole's biotransformation.

These application notes provide detailed protocols for the use of Tinidazole-d5 in in vitro metabolic stability assays and as an internal standard for the quantitative analysis of Tinidazole in biological samples.

Data Presentation

Table 1: Physicochemical Properties of Tinidazole and Tinidazole-d5

| Property | Tinidazole | Tinidazole-d5 |

| Molecular Formula | C₈H₁₃N₃O₄S | C₈H₈D₅N₃O₄S |

| Monoisotopic Mass | 247.06 g/mol | 252.10 g/mol |

| Structure | 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole | 1-[2-(ethyl-d5-sulfonyl)ethyl]-2-methyl-5-nitroimidazole |

Table 2: Comparative Pharmacokinetic Parameters of Tinidazole and Tinidazole-d5 (Illustrative Data)

Note: The following data for Tinidazole-d5 are illustrative and based on the expected kinetic isotope effect. Actual values should be determined experimentally.

| Parameter | Tinidazole | Tinidazole-d5 (Illustrative) | Reference |

| Half-life (t½) | 12-14 hours | 15-18 hours | [5][6] |

| Clearance (CL) | 40-50 mL/min | 30-40 mL/min | [7] |

| Volume of Distribution (Vd) | ~50 L | ~50 L | [5] |

| Metabolism | Primarily via CYP3A4 (oxidation, hydroxylation) | Slower metabolism expected via CYP3A4 | [6] |

Table 3: LC-MS/MS Parameters for the Quantification of Tinidazole using Tinidazole-d5 as an Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tinidazole | 247.4 | 81.9 | 25 |

| Tinidazole-d5 (IS) | 252.4 | 81.9 or 86.9 | 25 |

*Note: The product ion for Tinidazole-d5 is predicted. The optimal product ion and collision energy should be determined experimentally by infusing a standard solution of Tinidazole-d5 into the mass spectrometer.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of Tinidazole and Tinidazole-d5 in Human Liver Microsomes (HLM)

This protocol is designed to assess the metabolic stability of Tinidazole and Tinidazole-d5 by measuring the rate of their disappearance when incubated with human liver microsomes.

Materials:

-

Tinidazole and Tinidazole-d5 stock solutions (10 mM in DMSO)

-

Pooled Human Liver Microsomes (HLM), 0.5 mg/mL

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) containing an internal standard (e.g., a structurally unrelated compound)

-

96-well plates

-

Incubator shaker set at 37°C

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a working solution of Tinidazole and Tinidazole-d5 (1 µM) in phosphate buffer.

-

In a 96-well plate, add the HLM suspension to the wells.

-

Add the working solution of either Tinidazole or Tinidazole-d5 to the respective wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.

-

-

Incubation and Sampling:

-

Incubate the plate at 37°C with constant shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of Tinidazole or Tinidazole-d5 at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

-

Protocol 2: Quantitative Analysis of Tinidazole in Plasma using Tinidazole-d5 as an Internal Standard

This protocol describes the use of Tinidazole-d5 as an internal standard for the quantification of Tinidazole in plasma samples by LC-MS/MS.

Materials:

-

Plasma samples containing Tinidazole

-

Tinidazole and Tinidazole-d5 stock solutions for calibration standards and quality controls

-

Tinidazole-d5 working solution (internal standard)

-

Acetonitrile (ACN)

-

Formic acid

-

Water, HPLC grade

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Protein Precipitation (PPT):

-

To 100 µL of plasma sample, add 300 µL of ACN containing Tinidazole-d5 (internal standard).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Solid Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge.

-

Load the plasma sample (pre-treated as necessary).

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard.

-

Evaporate the eluate and reconstitute in the mobile phase.

-

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of Tinidazole from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: See Table 3.

-

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of Tinidazole and a fixed concentration of Tinidazole-d5.

-

Process the calibration standards and quality control samples alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of Tinidazole to Tinidazole-d5 against the concentration of Tinidazole.

-

Determine the concentration of Tinidazole in the unknown samples from the calibration curve.

-

Mandatory Visualization

Caption: Metabolic pathway of Tinidazole.

Caption: Workflow for in vitro metabolic stability assay.

Caption: Role of Tinidazole-d5 as an internal standard.

References

- 1. To D or not to D – an in vitro/mass spectrometry screening method to confirm improved metabolic stability in deuterium-labelled radiotracers [apo.ansto.gov.au]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Aspects of the pharmacology and pharmacokinetics of nitroimidazoles with special reference to tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tinidazole Analysis Using Tinidazole-d5 Internal Standard

This document provides detailed application notes and protocols for the quantitative analysis of Tinidazole in biological matrices, specifically human plasma, utilizing Tinidazole-d5 as an internal standard (IS). The methodologies described are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical or preclinical research. The use of a stable isotope-labeled internal standard like Tinidazole-d5 is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate and precise quantification.

Overview of Analytical Approach

The quantification of Tinidazole is achieved by employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for analyzing complex biological samples. The general workflow involves sample preparation to isolate the analyte and internal standard from the matrix, followed by chromatographic separation and mass spectrometric detection.

Experimental Protocols

Two common and effective sample preparation techniques are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation (PPT)

This method is rapid, simple, and suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins, leaving the analyte and internal standard in the supernatant.

Materials:

-

Human plasma samples

-

Tinidazole analytical standard

-

Tinidazole-d5 internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Reagent-grade water

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Tinidazole in methanol.

-

Prepare a 1 mg/mL stock solution of Tinidazole-d5 in methanol.

-

From the stock solutions, prepare working solutions of Tinidazole for calibration curve standards and quality control (QC) samples by serial dilution in 50:50 methanol:water.

-

Prepare a working internal standard solution of Tinidazole-d5 at a concentration of 100 ng/mL in methanol.

-

-

Sample Preparation:

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL Tinidazole-d5 internal standard working solution to each tube (except for blank samples, to which 20 µL of methanol is added).

-

Add 400 µL of acetonitrile (pre-chilled to -20°C) to each tube to precipitate the proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 300 µL of the supernatant to a clean autosampler vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS parameters below).

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

-

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT by removing more matrix components, which can reduce ion suppression and improve assay sensitivity.[1][2]

Materials:

-

Human plasma samples

-

Tinidazole analytical standard

-

Tinidazole-d5 internal standard

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid (LC-MS grade)

-

Reagent-grade water

-

Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg, 1 mL)

-

SPE vacuum manifold

Procedure:

-

Preparation of Stock and Working Solutions:

-

Follow the same procedure as described in Protocol 1 for stock and working solutions.

-

-

Sample Pre-treatment:

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL Tinidazole-d5 internal standard working solution.

-

Add 200 µL of 4% formic acid in water and vortex.

-

-

Solid-Phase Extraction:

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of reagent-grade water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

-

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters for the analysis of Tinidazole. These may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Tinidazole and Tinidazole-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Tinidazole | 248.1 | 82.1 | 100 | 25 |

| Tinidazole-d5 | 253.1 | 82.1 | 100 | 25 |

Note: The precursor ion for Tinidazole is [M+H]⁺. The precursor for Tinidazole-d5 assumes the addition of 5 Daltons to the parent mass. The product ion is often the same for the deuterated internal standard as the deuterium atoms are typically not on the fragmented portion of the molecule.[1]

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the peak area ratio of Tinidazole to Tinidazole-d5 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of Tinidazole in the QC and unknown samples is then calculated from this curve.

Table 2: Representative Quantitative Data (Hypothetical)

This table summarizes the expected performance characteristics of the analytical method.

| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Acceptance Criteria |

| Linearity Range | 1 - 1000 ng/mL | 0.5 - 1000 ng/mL | r² > 0.99 |

| Recovery (%) | 85 - 95% | 90 - 105% | Consistent and reproducible |

| Matrix Effect (%) | 88 - 98% | 95 - 105% | 85 - 115% |

| Intra-day Precision (%CV) | < 10% | < 8% | < 15% |

| Inter-day Precision (%CV) | < 12% | < 10% | < 15% |

| Accuracy (% Bias) | ± 10% | ± 8% | ± 15% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | S/N > 10 |

Visualizations

Experimental Workflows

Caption: Protein Precipitation (PPT) Workflow.

Caption: Solid-Phase Extraction (SPE) Workflow.

Logical Relationship

Caption: Logic of Quantification using an Internal Standard.

References

Application Note: High-Throughput Analysis of Tinidazole Residues in Veterinary Tissues Using Tinidazole-d5 as an Internal Standard by LC-MS/MS

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Determination of Veterinary Drug Residues in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

Application Notes and Protocols for Pharmacokinetic Modeling of Tinidazole Using Tinidazole-d5 as a Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetic (PK) studies are fundamental to drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent. The use of stable isotope-labeled compounds, such as Tinidazole-d5, as tracers in conjunction with the unlabeled drug (tinidazole) offers a powerful methodology for accurate and sensitive quantification, especially in mass spectrometry-based bioanalysis. This "gold standard" approach, often referred to as a stable isotope-labeled internal standard (SIL-IS), allows for the precise determination of drug concentrations in biological matrices by correcting for variability in sample preparation and instrument response.

These application notes provide detailed protocols for conducting a pharmacokinetic study of tinidazole using tinidazole-d5 as a tracer, from in-vivo study design to bioanalytical quantification and pharmacokinetic modeling. The methodologies described are intended to guide researchers in obtaining robust and reliable pharmacokinetic data.

Data Presentation

Table 1: Pharmacokinetic Parameters of Tinidazole in Humans

| Parameter | Value | Reference(s) |

| Half-life (t½) | Approximately 12-14 hours | [1] |

| Plasma Protein Binding | 12% | [1] |

| Apparent Volume of Distribution (Vd) | About 50 liters | [1][2][3] |

| Peak Plasma Concentration (Cmax) after 2g oral dose | ~40 mg/L | [4] |

| Time to Peak Plasma Concentration (Tmax) after oral dose | Delayed by ~2 hours with food | [5] |

| Total Clearance | 51 ml/min | [2][3] |

| Renal Clearance | 10 ml/min | [2][3] |

| Excretion (Urine) | ~20-25% as unchanged drug | [1][5] |

| Excretion (Feces) | ~12% | [1][2][5] |

Experimental Protocols

In-Vivo Study Protocol

Objective: To determine the pharmacokinetic profile of tinidazole in a relevant animal model (e.g., rats) following oral or intravenous administration.

Materials:

-

Tinidazole

-

Tinidazole-d5 (for use as an internal standard in the bioanalytical phase)

-

Appropriate vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

Sprague-Dawley rats (or other suitable animal model)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

-

Dosing:

-

Administer a single oral or intravenous dose of tinidazole to the study animals. The dose will depend on the specific objectives of the study.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

-

Collect blood via a suitable method, such as tail vein or jugular vein cannulation.

-

-

Plasma Preparation:

-

Immediately transfer collected blood into EDTA-coated tubes and centrifuge at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Store the resulting plasma samples at -80°C until bioanalysis.

-

Bioanalytical Protocol: LC-MS/MS Quantification of Tinidazole in Plasma

Objective: To accurately quantify the concentration of tinidazole in plasma samples using a validated LC-MS/MS method with tinidazole-d5 as an internal standard.

Materials and Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[6]

-

C18 analytical column (e.g., Phenomenex Gemini C18, 50 mm × 2.0 mm, 5 µm).[6]

-

Tinidazole and Tinidazole-d5 analytical standards.

-

Acetonitrile, methanol, formic acid, and ammonium formate (LC-MS grade).

-

Solid Phase Extraction (SPE) cartridges for sample cleanup.[6]

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of tinidazole and tinidazole-d5 in a suitable solvent (e.g., methanol).

-

Prepare calibration standards and QC samples by spiking known concentrations of tinidazole into blank plasma.

-

-

Sample Preparation:

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To a 50 µL aliquot of each plasma sample, add a fixed amount of the tinidazole-d5 internal standard solution.

-

Perform protein precipitation by adding a precipitating agent like acetonitrile, followed by vortexing and centrifugation.[7]

-

Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE).[6]

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

-

Data Analysis:

-

Integrate the peak areas for both tinidazole and tinidazole-d5.

-

Calculate the peak area ratio of tinidazole to tinidazole-d5.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of tinidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Pharmacokinetic Modeling Protocol

Objective: To determine key pharmacokinetic parameters of tinidazole from the concentration-time data.

Software:

-

Pharmacokinetic modeling software (e.g., Phoenix WinNonlin, R with PK packages).

Procedure:

-

Data Input: Enter the calculated plasma concentrations of tinidazole and the corresponding sampling times into the software.

-

Model Selection:

-

Perform a non-compartmental analysis (NCA) to calculate initial PK parameters.

-

Based on the data profile, select an appropriate compartmental model (e.g., one-compartment or two-compartment model with first-order absorption and elimination). A one-compartment model has been previously suggested for tinidazole.[2]

-

-

Model Fitting: Fit the selected model to the concentration-time data.

-

Parameter Calculation: The software will calculate key pharmacokinetic parameters, including:

-

Area Under the Curve (AUC)

-

Clearance (CL)

-

Volume of Distribution (Vd)

-

Half-life (t½)

-

Maximum Concentration (Cmax)

-

Time to Maximum Concentration (Tmax)

-

Visualizations

Caption: Experimental workflow for a pharmacokinetic study.

Caption: Simplified metabolic pathway of Tinidazole.

Caption: Logical flow for pharmacokinetic modeling.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Pharmacokinetics and metabolism of 14C-tinidazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Tinidazole-d5 in LC-MS

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Tinidazole-d5 in LC-MS applications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects in your experiments, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my LC-MS analysis of Tinidazole-d5?

A1: In LC-MS analysis, the "matrix" refers to all the components in your sample other than the analyte of interest (Tinidazole-d5).[1] These components can include salts, lipids, proteins, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of Tinidazole-d5 in the mass spectrometer's ion source.[1][2][3] This interference can lead to either a decrease in signal intensity, known as ion suppression , or an increase in signal intensity, termed ion enhancement .[1][2] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3][4]

Q2: I am using a stable isotope-labeled internal standard (SIL-IS) like Tinidazole-d5. Shouldn't that compensate for matrix effects?

A2: Yes, using a SIL-IS like Tinidazole-d5 is a highly effective strategy to compensate for matrix effects.[5][6][7][8] The underlying principle is that the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[5] By using the peak area ratio of the analyte to the SIL-IS, variability introduced by the matrix can be normalized.[1] However, it's important to note that while a SIL-IS can correct for variability, it may not overcome a significant loss in sensitivity due to severe ion suppression.[5] It is also crucial to ensure the purity of the SIL-IS, as impurities can lead to analytical issues.[9]

Q3: What are the common causes of ion suppression and enhancement?

A3:

-

Ion Suppression: This is the more common phenomenon and can be caused by several factors:

-

Competition for Ionization: High concentrations of co-eluting matrix components can compete with Tinidazole-d5 for the limited charge in the electrospray ionization (ESI) source.[1]

-

Changes in Droplet Properties: Non-volatile components like salts can alter the surface tension and viscosity of the ESI droplets, hindering the efficient formation of gas-phase ions.

-

Ion Pairing: Some mobile phase additives, like trifluoroacetic acid (TFA), can form strong ion pairs with the analyte, neutralizing its charge and reducing its signal.

-

-

Ion Enhancement: Although less frequent, ion enhancement can occur when certain matrix components improve the ionization efficiency of the analyte.[1] This can happen if a co-eluting compound alters the gas-phase chemistry within the ESI droplet in a way that favors the ionization of the target molecule.

Troubleshooting Guides

Problem 1: Poor reproducibility and inaccurate quantification of Tinidazole.

This is a classic symptom of unaddressed matrix effects. The following workflow can help you diagnose and mitigate the issue.

Caption: A logical workflow for troubleshooting inconsistent LC-MS results.

Problem 2: Significant ion suppression is observed for Tinidazole-d5.

If you have confirmed ion suppression, the following strategies can be employed to minimize its impact.

Strategy 1: Enhance Sample Preparation

The goal of sample preparation is to remove interfering matrix components before analysis.[1][5]

| Technique | Principle | Advantages | Considerations |

| Protein Precipitation (PPT) | Proteins are precipitated from the biological fluid (e.g., plasma, serum) using an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | May not effectively remove other matrix components like phospholipids, leading to residual matrix effects. |

| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases. | Can provide cleaner extracts than PPT by removing highly polar and non-polar interferences. | Can be more time-consuming and may require optimization of solvent systems. Double LLE can further improve selectivity.[5] |

| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | Offers high selectivity and can provide very clean extracts, significantly reducing matrix effects.[5] | Requires method development to select the appropriate sorbent and optimize wash and elution steps. Polymeric mixed-mode cation exchange sorbents have shown good results for removing phospholipids.[5] |

Strategy 2: Optimize Chromatographic Separation

Improving the separation of Tinidazole-d5 from co-eluting matrix components can effectively reduce ion suppression.[1]

| Parameter | Action | Rationale |

| Mobile Phase Gradient | Modify the gradient slope or composition. | A shallower gradient can improve the resolution between the analyte and interfering peaks. |

| Column Chemistry | Test different stationary phases (e.g., C18, Phenyl-Hexyl). | Different column chemistries offer alternative selectivities that may separate Tinidazole-d5 from matrix components. |

| Flow Rate | Adjust the flow rate. | Lower flow rates can sometimes improve peak shape and resolution. |

The following diagram illustrates the decision-making process for mitigating ion suppression.

Caption: A decision-making guide for addressing ion suppression in LC-MS.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This method provides a qualitative assessment of ion suppression or enhancement across the entire chromatogram.[5]

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Materials:

-

LC-MS/MS system

-

Syringe pump

-

T-connector

-

Standard solution of Tinidazole and Tinidazole-d5

-

Extracted blank matrix sample (e.g., plasma extract prepared using your standard protocol)

-

Reagent blank (mobile phase)

Procedure:

-

Set up the LC-MS/MS system with the analytical column and mobile phase intended for your assay.

-

Using a syringe pump, continuously infuse a standard solution of Tinidazole and Tinidazole-d5 through a T-connector into the mobile phase stream between the analytical column and the mass spectrometer's ion source. The infusion rate should be low (e.g., 5-10 µL/min) to establish a stable baseline signal for the analytes.

-

Once a stable baseline is achieved, inject the reagent blank. This will establish the baseline signal without any matrix components.

-

Next, inject the extracted blank matrix sample.

-

Monitor the signal intensity of Tinidazole and Tinidazole-d5 throughout the chromatographic run.

-

Interpretation: Any deviation (dip or peak) from the stable baseline during the elution of matrix components indicates a region of ion suppression or enhancement, respectively. This allows you to see if your analyte's retention time falls within a zone of significant matrix effects.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This method, also known as the Matuszewski method, provides a quantitative measure of the matrix effect.

Objective: To quantify the percentage of ion suppression or enhancement for Tinidazole and Tinidazole-d5 in a specific matrix.

Materials:

-

Tinidazole and Tinidazole-d5 standard solutions

-

Blank biological matrix from at least six different sources

-

Mobile phase or reconstitution solvent

Procedure:

-

Prepare three sets of samples:

-

Set A (Neat Solution): Spike a known amount of Tinidazole and Tinidazole-d5 into the mobile phase or reconstitution solvent.

-